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molecular formula C10H11ClO5 B8500393 3-Chloro-2,5,6-trimethoxybenzoic acid

3-Chloro-2,5,6-trimethoxybenzoic acid

Cat. No. B8500393
M. Wt: 246.64 g/mol
InChI Key: QIGDYWLSMVXJAY-UHFFFAOYSA-N
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Patent
US05240957

Procedure details

2,5,6-trimethoxybenzoic acid 5.0 g (0.024 mol) was suspended in 75 ml of CHCl3 and cooled to 0° C. 1.9 ml (0.024 mol) of SO2Cl2 was added under N2 -atm. The reaction was stirred for 2 hr and allowed to slowly attain room temperature. The reaction mixture was diluted 100 ml CHCl3 and washed with 200 ml H2O. The aqueous layer was washed with 50 ml CHCl3 and the combined organic layer was dried (Na2SO4) and the solvent was evaporated. Gave 5.5 g (95%) of 3-chloro-2,5,6-trimethoxybenzoic acid (oil). Mw: 246.7.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[C:4]=1[C:5]([OH:7])=[O:6].C(Cl)(Cl)[Cl:17]>>[Cl:17][C:11]1[C:3]([O:2][CH3:1])=[C:4]([C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C(=O)O)C(=C(C=C1)OC)OC
Step Two
Name
SO2Cl2
Quantity
1.9 mL
Type
reactant
Smiles
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
allowed to slowly attain room temperature
WASH
Type
WASH
Details
washed with 200 ml H2O
WASH
Type
WASH
Details
The aqueous layer was washed with 50 ml CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C(=C(C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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